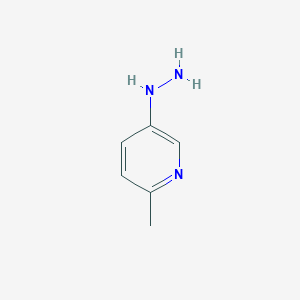

5-Hydrazinyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGPVBYRBTGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622934 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197516-48-6 | |

| Record name | 5-Hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydrazinyl-2-methylpyridine from 2-Chloro-5-methylpyridine

This technical guide provides a detailed protocol for the synthesis of 5-hydrazinyl-2-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with hydrazine hydrate. While a specific protocol for this exact transformation is not widely published, this guide extrapolates a robust procedure from established methods for the synthesis of analogous hydrazinopyridines.[1][2][3]

This document is intended for researchers, scientists, and professionals in drug development and related fields. It offers a comprehensive overview of the synthetic workflow, detailed experimental procedures, and quantitative data presented for clarity and reproducibility.

Reaction Overview

The core of this synthesis involves the displacement of the chloro group at the 2-position of the pyridine ring with a hydrazinyl group. This is achieved by reacting 2-chloro-5-methylpyridine with an excess of hydrazine hydrate. The reaction typically proceeds at an elevated temperature to facilitate the nucleophilic substitution.

The general reaction scheme is as follows:

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-5-methylpyridine | ≥98% | Commercially Available | |

| Hydrazine hydrate | 80-99% solution in water | Commercially Available | Caution: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE). |

| n-Propanol | Anhydrous | Commercially Available | Alternative solvents like butanol or direct reaction in excess hydrazine hydrate can also be considered.[2][4] |

| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |

| Water | Deionized | - | For washing. |

Equipment

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylpyridine (1.0 eq) in n-propanol (approximately 5-10 mL per gram of starting material).[4]

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0 to 15.0 eq).[4] The large excess of hydrazine hydrate also serves as a solvent in some procedures.[2][3]

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 2 to 48 hours.[2][3][4] The progress of the reaction should be monitored by TLC.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.[4]

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.[2][4]

-

Wash the organic layer with water to remove any remaining hydrazine hydrate and inorganic salts.[4]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for this synthesis, based on analogous preparations.[2][3][4]

| Parameter | Value | Reference |

| Molar Ratio (2-chloro-5-methylpyridine : Hydrazine Hydrate) | 1 : 3 to 1 : 15 | [4] |

| Reaction Temperature | 80 - 100 °C | [2][3][4] |

| Reaction Time | 2 - 48 hours | [2][3][4] |

| Solvent | n-Propanol or excess Hydrazine Hydrate | [2][3][4] |

| Yield | 78 - 86 % (based on analogous reactions) | [2][4] |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Hydrazinyl-2-methylpyridine: Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 5-Hydrazinyl-2-methylpyridine (CAS No: 197516-48-6). This compound is a pivotal building block in medicinal chemistry, primarily serving as a precursor for the synthesis of hydrazone derivatives, a class of compounds renowned for a wide spectrum of biological activities.

Chemical Identity and Structure

This compound is a pyridine derivative featuring a hydrazine substituent at the 5-position and a methyl group at the 2-position. The presence of the reactive hydrazine group makes it a versatile synthon for creating diverse molecular scaffolds.

Below is a diagram representing the chemical structure of this compound.

5-Hydrazinyl-2-methylpyridine CAS number and molecular weight

An important note on nomenclature: This technical guide focuses on the compound 2-Hydrazinyl-5-methylpyridine. Initial searches for "5-Hydrazinyl-2-methylpyridine" yielded limited and ambiguous results. However, substantial data is available for its structural isomer, 2-Hydrazinyl-5-methylpyridine (CAS No: 4931-01-5), which is detailed herein. It is crucial for researchers to verify the specific isomer relevant to their work.

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of 2-Hydrazinyl-5-methylpyridine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

Below is a summary of the key chemical identifiers and properties for 2-Hydrazinyl-5-methylpyridine and its hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | (5-methyl-2-pyridinyl)hydrazine | [1] |

| CAS Number | 4931-01-5 | [1][2][3] |

| Molecular Formula | C₆H₉N₃ | [1][3] |

| Molecular Weight | 123.16 g/mol | [1][2][3] |

| Synonyms | 5-Methyl-2-pyridylhydrazine, 2-Hydrazino-5-methylpyridine | [1][3] |

| Physical Property | Value | Reference |

| Melting Point | 67-68°C | [3] |

| Boiling Point | 241°C | [3] |

| Density | 1.16 g/cm³ | [3] |

| Flash Point | 99°C | [3] |

| Form | Solid | [3] |

| Color | Orange to Dark Red | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Hydrochloride Salt Data | Value | Reference |

| CAS Number | 1375477-15-8 | [4][5] |

| Molecular Formula | C₆H₁₀ClN₃ | [4][5] |

| Molecular Weight | 159.6167 g/mol | [4] |

Experimental Protocols

Synthesis of 2-Hydrazinyl-5-methylpyridine from 2-Chloro-5-methylpyridine [3]

This protocol details a common method for the synthesis of 2-Hydrazinyl-5-methylpyridine.

Materials:

-

2-Chloro-5-methylpyridine (1.0 g, 7.8 mmol)

-

Hydrazine hydrate (5.7 mL, 5.9 g, 117.6 mmol)

-

Dichloromethane

-

Ethylene glycol monoethyl ether

Procedure:

-

A mixture of 2-chloro-5-methylpyridine and hydrazine hydrate is refluxed and stirred for 16 hours in an oil bath set at 150°C.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then concentrated using a rotary evaporator.

-

The resulting residue is co-evaporated with 10 mL of ethylene glycol monoethyl ether, a process that is repeated three times to remove residual hydrazine hydrate.

-

The final residue is dissolved in dichloromethane.

-

Any precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the final product.

Yield: 644 mg (67% yield)

Analysis: The product can be analyzed by LC-MS. In one instance, the retention time was 0.35 min, and the mass spectrum (ESI positive ion mode) showed m/z = 124 [M + H]⁺.[3]

Logical Workflow of Synthesis

The synthesis of 2-Hydrazinyl-5-methylpyridine follows a clear nucleophilic aromatic substitution pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Hydrazinylpyridine Derivatives with Keto-Steroids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to hydrazinylpyridine derivatives and their interaction with keto-steroids. The primary focus is on their role as inhibitors of key enzymes in steroidogenesis, particularly Cytochrome P450 17A1 (CYP17A1).

Core Mechanism of Action: Inhibition of Steroidogenesis

Hydrazinylpyridine derivatives primarily exert their effects by targeting and inhibiting critical enzymes involved in the biosynthesis of steroids (steroidogenesis). The most prominent target is CYP17A1, an enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities. Both functions are essential for converting pregnane-derived keto-steroids into androgens, which are precursors for estrogens and are key drivers in conditions like prostate cancer.[1][2]

The mechanism of inhibition is centered on the pyridine moiety of the derivative. The nitrogen atom in the pyridine ring is thought to coordinate with the heme iron atom located in the active site of the CYP17A1 enzyme. This binding competitively blocks the natural keto-steroid substrates, such as pregnenolone and progesterone, from accessing the enzyme's catalytic site, thereby inhibiting the production of downstream androgens like dehydroepiandrosterone (DHEA) and androstenedione.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of various pyridine-containing compounds has been quantified using in vitro enzyme assays and cell-based models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from studies on different structural classes that share the core mechanism of pyridine-based CYP17A1 inhibition.

| Compound Class | Compound Name/Number | Target | IC50 Value | Reference Compound | Reference IC50 | Source(s) |

| Pyridine Indole Hybrids | Compound 11 | CYP17A1 | 4 nM | Abiraterone | Not specified in text | [4] |

| Oxazolinyl Pregnadiene | Compound 1 | CYP17A1 | 0.9 ± 0.1 µM | Abiraterone | 1.3 ± 0.1 µM | [3] |

| Oxazolinyl Pregnadiene | Compound 2 | CYP17A1 | 13 ± 1 µM | Abiraterone | 1.3 ± 0.1 µM | [3] |

| Pyridyl Benzocycloalkenes | Compound 12 | P450 17α | 13 µM | Ketoconazole | 67 µM | [5] |

| Pyridyl Benzocycloalkenes | Compound 13 | P450 17α | 13 µM | Ketoconazole | 67 µM | [5] |

| Hydrazide-Hydrazone Derivative | Compound 3h | PC-3 Cells | 1.32 µM | Paclitaxel | Not specified in text | [6] |

| Hydrazide-Hydrazone Derivative | Compound 3h | MCF-7 Cells | 2.99 µM | Paclitaxel | Not specified in text | [6] |

| Hydrazide-Hydrazone Derivative | Compound 3h | HT-29 Cells | 1.71 µM | Paclitaxel | Not specified in text | [6] |

Experimental Protocols & Methodologies

The evaluation of hydrazinylpyridine derivatives involves a multi-step process, from chemical synthesis to biological characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Novel oxazolinyl derivatives of pregna-5,17(20)-diene as 17α-hydroxylase/17,20-lyase (CYP17A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Hydrazinyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Hydrazinyl-2-methylpyridine (CAS No. 4931-01-5). Due to the limited availability of specific quantitative data in publicly accessible literature, this document furnishes qualitative solubility information, predicted stability profiles based on related chemical structures, and detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and develop applications for this compound.

Introduction to this compound

This compound is a pyridine derivative containing a hydrazine functional group. Its chemical structure, featuring both a basic pyridine ring and a reactive hydrazine moiety, suggests its potential utility as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry. In the context of drug development, hydrazine-containing compounds have been explored for a variety of therapeutic applications, though their reactivity and potential for toxicity necessitate a thorough understanding of their stability.

Chemical Structure:

Solubility Profile

Qualitative Solubility

Based on available data, this compound is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The presence of the polar hydrazine group and the nitrogen atom in the pyridine ring suggests potential solubility in other polar solvents. Pyridine itself is miscible with water and a wide array of organic solvents.[3]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a standard protocol for the quantitative determination of solubility, which can be readily adapted for this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to prevent precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. Available data indicates that the compound is sensitive to moisture, temperature, and potentially light.[2]

General Stability Considerations

-

Temperature: The compound is noted to be temperature-sensitive and should be stored at low temperatures (e.g., in a freezer at -20°C).[2] Hydrazine and its derivatives can decompose at elevated temperatures.[4]

-

Moisture: this compound is hygroscopic and moisture-sensitive.[2] Exposure to moisture should be minimized.

-

Light: Storage in a dark place is recommended, suggesting potential photosensitivity.[2]

-

pH: The stability of hydrazine derivatives can be pH-dependent. Generally, they exhibit increased stability as the pH approaches neutrality.[5]

Predicted Degradation Pathways

While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred from the reactivity of the hydrazine and pyridine functional groups.

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of diimide, and ultimately, the corresponding 2-amino-5-methylpyridine, with the release of nitrogen gas.

-

Hydrolysis: While the hydrazine group itself is generally stable to hydrolysis, it can react with aldehydes and ketones to form hydrazones. These hydrazones can be susceptible to hydrolysis, particularly under acidic conditions.[6]

-

Photodegradation: Aromatic hydrazines can undergo photolytic cleavage of the N-N bond upon exposure to UV radiation.[6]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Sample Preparation:

-

Prepare solutions of this compound in relevant solvents (e.g., water, methanol, acetonitrile).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light.

-

-

Analysis:

-

At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

-

Experimental Workflow for Stability Testing

Caption: Workflow for Forced Degradation Study.

Conclusions and Recommendations

The available data on this compound indicates that it is a compound with limited solubility in common organic solvents and is sensitive to environmental factors such as temperature, moisture, and light. For researchers and drug development professionals, it is imperative to conduct thorough experimental evaluations of its solubility in a broader range of pharmaceutically relevant solvents and to perform comprehensive stability studies under various stress conditions. The protocols and workflows provided in this guide offer a systematic approach to generating the necessary data to support the development and application of this compound. Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial to maintain its integrity.

References

- 1. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Hydrazinyl-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Hydrazinyl-2-methylpyridine, a key building block in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. Detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-6 |

| ~6.95 | dd | 1H | H-4 |

| ~6.60 | d | 1H | H-3 |

| ~5.50 | br s | 1H | -NH- |

| ~3.70 | br s | 2H | -NH₂ |

| 2.45 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-2 |

| ~150.0 | C-5 |

| ~148.0 | C-6 |

| ~115.0 | C-4 |

| ~108.0 | C-3 |

| ~24.0 | -CH₃ |

Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1610 | Strong | C=N stretch (pyridine ring) |

| ~1580 | Strong | C=C stretch (pyridine ring) |

| ~1500 | Medium | N-H bend (hydrazine) |

| ~830 | Strong | C-H out-of-plane bend |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 80 | [M - NH]⁺ |

| 93 | 40 | [M - N₂H₂]⁺ |

| 78 | 60 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound (or its hydrochloride salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition (500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 (signal averaging).

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition (125 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition (FT-IR Spectrometer):

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

-

For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL and introduce via direct infusion or LC-MS.

2. EI-MS Data Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

3. ESI-MS Data Acquisition:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Pressure: 20-30 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the synthesis of the target compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

5-Hydrazinyl-2-methylpyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-2-methylpyridine is a valuable heterocyclic building block in organic synthesis, primarily owing to the reactive hydrazinyl moiety attached to the pyridine core. This functional group serves as a versatile handle for the construction of a variety of more complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. The pyridine ring itself can influence the reactivity of the hydrazinyl group and provides a scaffold that is frequently found in bioactive molecules. This technical guide explores the key applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data from analogous systems, and visualizations of important reaction pathways.

Core Synthetic Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of fused and substituted heterocyclic compounds. The two main applications are the synthesis of pyrazoles and triazolopyridines.

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] this compound can readily participate in this reaction to afford 1-(2-methylpyridin-5-yl)-pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is an important consideration. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1]

Reaction Scheme: Knorr Pyrazole Synthesis

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Quantitative Data for Knorr Pyrazole Synthesis (Analogous Systems)

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Hydrazine sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 77-81 | [3] |

| Hydrazine hydrate | Acetylacetone | 3,5-Dimethylpyrazole | 74.99 | [4] |

| 1-(Thiazolo[4,5-b]pyridin-2-yl)hydrazine | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine | 71 | [5] |

| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | High | [6] |

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-methylpyridin-5-yl)-1H-pyrazole (Representative)

This protocol is adapted from the general procedure for the Knorr pyrazole synthesis.[3][4]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add acetylacetone (1.0-1.2 eq) to the solution. A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added if not already used as the solvent.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to afford the pure 3,5-dimethyl-1-(2-methylpyridin-5-yl)-1H-pyrazole.

Synthesis of[1][3][7]Triazolo[4,3-a]pyridine Derivatives

This compound is a key precursor for the synthesis of the[1][3][7]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry.[8] Several methods are available for this transformation, most of which involve the initial acylation of the hydrazine followed by cyclization, or a one-pot reaction with aldehydes or other electrophiles.

a) Cyclization of Acylated Hydrazinopyridines

This method involves a two-step process where the hydrazinopyridine is first acylated with a carboxylic acid or its derivative, and the resulting acyl-hydrazinopyridine is then cyclized under dehydrating conditions. A modified Mitsunobu reaction has been shown to be effective for this cyclization under mild conditions.[9]

Reaction Scheme: Synthesis of Triazolopyridines

Caption: Two-step synthesis of triazolopyridines.

b) One-Pot Synthesis with Aldehydes

A more efficient approach involves the one-pot reaction of 2-hydrazinopyridines with aldehydes in the presence of an oxidizing agent. This method avoids the isolation of the intermediate hydrazone and often proceeds under mild conditions.[3]

Quantitative Data for Triazolopyridine Synthesis (Analogous Systems)

| Hydrazine Derivative | Reagent | Oxidant/Catalyst | Product Type | Yield (%) | Reference |

| 2-Hydrazinopyridine | Aromatic Aldehydes | Air | 3-Aryl-[1][3][7]triazolo[4,3-a]pyridines | 70-92 | [3] |

| Acylated 2-hydrazinopyridines | DEAD, PPh₃, TMSN₃ | - | Substituted[1][3][7]triazolo[4,3-a]pyridines | up to 95 | [9] |

| 2-Hydrazinopyridines | α-Keto acids | KI/TBHP | Substituted[1][3][7]triazolo[4,3-a]pyridines | Good | [7] |

Experimental Protocol: One-Pot Synthesis of 3-Aryl-[1][3][7]triazolo[4,3-a]pyridines (Representative)

This protocol is based on a reported one-pot synthesis.[3]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, add the desired aromatic aldehyde (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is open to the air, which serves as the oxidant.

-

Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to a day depending on the substrate.

-

Work-up: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Purification: The crude product can be washed with a cold solvent and dried. If necessary, recrystallization or column chromatography can be performed for further purification.

Synthesis of Hydrazones

The reaction of this compound with aldehydes and ketones provides the corresponding hydrazones. This reaction is typically straightforward and proceeds with high yields. Hydrazones themselves are a class of compounds with diverse biological activities and can also serve as intermediates for the synthesis of other heterocyclic systems.[10]

Quantitative Data for Hydrazone Synthesis (Analogous Systems)

| Hydrazine Derivative | Carbonyl Compound | Catalyst | Yield (%) | Reference |

| 2-Hydrazinobenzimidazole | Benzaldehyde | Citric Acid | 94 | [10] |

| 2-Hydrazinobenzimidazole | 4-Nitrobenzaldehyde | Citric Acid | 92 | [10] |

| Hydrazides | Various Aldehydes | Mechanochemical | 47-95 | [1] |

Experimental Protocol: Synthesis of Hydrazones (General)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Reagent Addition: Add the corresponding aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is usually rapid.

-

Work-up and Purification: The product hydrazone often precipitates from the reaction mixture and can be collected by filtration, washed, and dried.

Potential Catalytic Applications

While specific catalytic applications of this compound are not extensively documented, its structure suggests potential as a ligand in transition metal catalysis. The pyridine nitrogen and the hydrazinyl group can act as a bidentate ligand, forming stable complexes with various metals.

Workflow for Investigating Catalytic Activity

Caption: A logical workflow for the development and evaluation of catalysts.

Derivatives of pyridyl-pyrazoles and pyridyl-triazoles have been successfully employed as ligands in various catalytic transformations, including palladium-catalyzed cross-coupling reactions and hydrogenation reactions. The electronic properties of the pyridine ring and the specific geometry of the resulting metal complex can significantly influence the catalyst's activity and selectivity. Further research into the coordination chemistry of this compound and its derivatives with transition metals could unveil novel and efficient catalytic systems.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its primary applications lie in the construction of pyrazole and triazolopyridine ring systems, which are important scaffolds in drug discovery and development. The Knorr pyrazole synthesis and various cyclization strategies for triazolopyridines offer robust and high-yielding methods for utilizing this precursor. While direct quantitative data for many reactions involving this compound is an area for further investigation, the extensive literature on analogous hydrazine derivatives provides a strong predictive framework for its reactivity. Furthermore, the potential of this compound and its derivatives as ligands in transition metal catalysis presents an exciting avenue for future research. This guide provides a solid foundation for researchers to explore and exploit the synthetic potential of this compound in their own work.

References

- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Hydrazinylpyridine Derivatizing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry and drug development, the precise and sensitive detection of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, is of paramount importance. The inherent low ionization efficiency of many of these molecules in mass spectrometry has historically posed a significant challenge. The development of derivatizing agents has been instrumental in overcoming this hurdle. Among these, hydrazinylpyridine derivatives have emerged as powerful tools to enhance the sensitivity and chromatographic behavior of carbonyl compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of hydrazinylpyridine derivatizing agents, with a focus on their utility in modern analytical methodologies.

A Historical Perspective: From Discovery to Widespread Application

The widespread use of hydrazine derivatives for derivatizing carbonyl compounds predates the specific application of hydrazinylpyridines. For decades, reagents like 2,4-dinitrophenylhydrazine (DNPH) have been employed to form stable, colored hydrazones, facilitating the detection and quantification of aldehydes and ketones.[1][2]

The application of 2-hydrazinopyridine (HP) as a derivatizing agent in chromatography and mass spectrometry marked a significant advancement. Its pyridine nitrogen offered an additional site for protonation, enhancing ionization efficiency in mass spectrometry compared to earlier hydrazine reagents.

A pivotal moment in the evolution of these agents was the development of 2-hydrazino-1-methylpyridine (HMP) . A key paper published in 2005 introduced HMP as a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). The permanent positive charge on the quaternary nitrogen of the HMP moiety dramatically improved the ionization efficiency of steroid derivatives, leading to substantial increases in sensitivity.

Synthesis of Hydrazinylpyridine Derivatizing Agents

The synthesis of hydrazinylpyridine derivatives is generally straightforward, with the most common methods involving the nucleophilic substitution of a halogenated pyridine with hydrazine.

General Synthesis of 2-Hydrazinopyridine (HP)

The most prevalent laboratory and industrial-scale synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.[3]

Reaction Scheme:

Experimental Protocol:

A general procedure involves heating 2-chloropyridine with an excess of hydrazine hydrate.[3][4] The use of a large excess of hydrazine hydrate is common to improve the yield and minimize the formation of side products.[4]

-

Reaction Setup: 2-chloropyridine is added to a reaction vessel containing hydrazine hydrate.

-

Heating: The mixture is heated, often to reflux, for a specified period to ensure the completion of the reaction.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the 2-hydrazinopyridine product.

Synthesis of 2-Hydrazino-1-methylpyridine (HMP)

The synthesis of HMP involves the methylation of 2-hydrazinopyridine or a related precursor. A common starting material is 2-fluoropyridine, which is first methylated and then reacted with hydrazine.

Mechanism of Derivatization: The Wolff-Kishner Connection

The derivatization of carbonyl compounds with hydrazinylpyridine agents proceeds through the well-established mechanism of hydrazone formation, a key step in the Wolff-Kishner reduction.[5][6]

The general reaction is as follows:

-

Nucleophilic Attack: The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond, resulting in the hydrazone derivative.

Applications in Research and Drug Development

Hydrazinylpyridine derivatizing agents have found extensive applications in various scientific fields, primarily driven by their ability to enhance the analytical detection of carbonyl-containing molecules.

Enhanced Sensitivity in Mass Spectrometry

The primary application of these agents is to improve the sensitivity of detection in mass spectrometry.[1] The introduction of a basic pyridine ring (in HP) or a permanently charged quaternary ammonium group (in HMP) significantly increases the ionization efficiency of the derivatized analytes, particularly in electrospray ionization (ESI).[1] This has been crucial for the analysis of low-abundance endogenous compounds like steroids.[7][8]

Steroid Analysis

The analysis of steroid hormones in biological matrices is a key area where hydrazinylpyridine derivatizing agents have made a substantial impact.[7][9] The low physiological concentrations and poor ionization of many steroids make their direct analysis challenging. Derivatization with HMP, for instance, has been shown to increase the detection sensitivity of cortisol and cortisone by a factor of 1000.[1]

Table 1: Improvement in Sensitivity of Steroid Detection with HMP Derivatization

| Steroid | Fold Increase in Sensitivity (Compared to Underivatized) | Reference |

| Cortisol | ~1000 | [1] |

| Cortisone | ~1000 | [1] |

Metabolomics

In the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, hydrazinylpyridine derivatives are valuable for targeting the "carbonyl submetabolome." This allows for the sensitive and selective profiling of aldehydes, ketones, and other carbonyl-containing metabolites that play crucial roles in various metabolic pathways.[10]

Drug Development and Pharmaceutical Analysis

Hydrazinylpyridine moieties are also found as structural components in various pharmaceutical compounds and are used as intermediates in the synthesis of new drug candidates. Their ability to react with carbonyl groups is also leveraged in the quality control of pharmaceuticals, where they can be used to detect and quantify carbonyl-containing impurities.

Experimental Workflow for Derivatization and LC-MS/MS Analysis

The following diagram illustrates a typical experimental workflow for the analysis of carbonyl compounds using hydrazinylpyridine derivatization followed by LC-MS/MS.

Conclusion and Future Perspectives

Hydrazinylpyridine derivatizing agents have become indispensable tools in modern analytical chemistry. From their origins in fundamental organic synthesis to their current role in enabling cutting-edge research in metabolomics and clinical diagnostics, their impact is undeniable. The evolution from simple hydrazinopyridines to permanently charged derivatives like HMP exemplifies the continuous drive for enhanced analytical sensitivity. Future developments in this field may focus on the design of novel hydrazinylpyridine reagents with even greater reactivity, selectivity, and ionization efficiency, further expanding their applications in the sensitive detection of carbonyl-containing molecules in complex biological and environmental samples.

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 5-Hydrazinyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The toxicological properties of 5-Hydrazinyl-2-methylpyridine have not been fully investigated. All handling and safety precautions should be implemented assuming the compound is highly toxic.

Executive Summary

This compound (CAS No. 4931-01-5) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis, including as an intermediate for herbicides. Its structure, incorporating both a pyridine ring and a hydrazine moiety, suggests a significant toxicological risk. Hydrazine and its derivatives are known for their potential carcinogenicity, neurotoxicity, and damaging effects on multiple organ systems. This guide synthesizes the limited available data for this compound and extrapolates necessary safety protocols based on the known hazards of aromatic hydrazines and pyridine compounds. Strict adherence to the outlined handling procedures, personal protective equipment (PPE) protocols, and emergency measures is critical to ensure personnel safety.

Physicochemical and Hazard Information

While comprehensive experimental data for this compound is not available, the following tables summarize known properties and classifications.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4931-01-5 | [1] |

| Molecular Formula | C6H9N3 | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Orange to Dark Red Solid | ChemicalBook |

| Melting Point | 67-68°C | ChemicalBook |

| Boiling Point | 241°C | ChemicalBook |

| Density | 1.16 g/cm³ | ChemicalBook |

| Flash Point | 99°C | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| Stability | Hygroscopic, Moisture Sensitive, Temperature Sensitive | ChemicalBook |

GHS Hazard Classification

The hazard classification for this compound is not fully established. The following is based on available data and the known toxicology of related compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Not Classified (Harmful) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: Based on the toxicity of hydrazine derivatives, this compound should be handled as a suspected carcinogen and potential neurotoxin.[2][3]

Toxicology Profile (Inferred)

Direct toxicological studies on this compound are lacking. However, the toxicity is likely dominated by the hydrazine functional group.

-

General Toxicity : Hydrazine and its derivatives are highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[4] They are known to cause damage to the central nervous system, liver, kidneys, and blood.[2][3]

-

Carcinogenicity : Hydrazine is a suspected human carcinogen.[5]

-

Neurotoxicity : Acute exposure to hydrazines can lead to neurotoxic effects ranging from nervous system depression to seizures.[2][6]

-

Dermal and Respiratory Effects : The compound is a known irritant to the skin, eyes, and respiratory tract.[1] Direct contact can cause severe burns.[5] Inhalation may lead to pulmonary edema.[3]

Recommended Safety and Handling Precautions

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is mandatory.

Engineering Controls

-

Fume Hood : All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][4]

-

Ventilation : Ensure adequate general ventilation in the laboratory.[7]

-

Safety Equipment : A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

| Body Part | Equipment | Specification |

| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended.[5][7] |

| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant safety goggles are required. A face shield should be worn when there is a splash hazard.[4] |

| Body | Flame-resistant lab coat | A fully buttoned lab coat is required.[4] |

| Respiratory | Respirator (if needed) | A NIOSH-approved respirator may be required for certain procedures or in case of ventilation failure.[5] |

Handling and Storage

-

Storage : Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[1] Keep the container tightly closed and protect from moisture and light.

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[1]

-

Safe Handling : Avoid all personal contact. Do not breathe dust or vapor. Use non-sparking tools and take measures to prevent static discharge.[8]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills : Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills : Evacuate the area immediately. Alert emergency personnel. Do not attempt to clean up without appropriate training and equipment.

Experimental Protocols and Workflows

Due to the lack of specific published experimental protocols for this compound, a generalized workflow for handling this hazardous compound is provided below.

General Experimental Workflow for Handling this compound

Caption: General workflow for safely handling this compound.

Hazard Identification and Control Measures

The logical relationship between hazard identification and the implementation of control measures is crucial for mitigating risks associated with this compound.

Caption: Relationship between hazards and control measures.

Conclusion

This compound is a hazardous chemical that requires stringent safety protocols. Due to the lack of comprehensive toxicological data, a conservative approach assuming high toxicity is warranted. By implementing robust engineering controls, adhering to strict PPE requirements, and following safe handling practices, researchers can minimize their risk of exposure and safely work with this compound. All personnel must be thoroughly trained on these procedures before commencing any work.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. mdsearchlight.com [mdsearchlight.com]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. arxada.com [arxada.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. pentachemicals.eu [pentachemicals.eu]

The Hydrazine Moiety in Substituted Pyridines: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile electronic properties and ability to engage in a multitude of chemical transformations. The introduction of a hydrazine (-NHNH₂) group onto this heterocyclic core dramatically expands its synthetic utility and biological relevance. The hydrazine moiety, with its nucleophilic character and propensity for condensation and cyclization reactions, serves as a versatile handle for the construction of complex molecular architectures, including a wide array of fused heterocyclic systems.

This technical guide provides an in-depth exploration of the reactivity of the hydrazine group in substituted pyridines. It is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols, quantitative data on reaction outcomes, and a mechanistic understanding of the key transformations. The influence of pyridine ring substituents on the reactivity of the hydrazine group will be a central theme, providing a framework for the rational design of synthetic routes and the modulation of molecular properties.

Core Reactivity of the Hydrazine Group

The reactivity of the hydrazino group (-NHNH₂) is characterized by the nucleophilicity of the terminal nitrogen atom. This inherent reactivity is modulated by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups (EWGs) decrease the electron density on the pyridine nitrogen and, through resonance and inductive effects, reduce the nucleophilicity of the attached hydrazine group. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the hydrazine moiety.[1][2] This interplay of electronic effects is a critical consideration in planning synthetic transformations.

The primary reactions of the hydrazine group on a substituted pyridine ring include:

-

Diazotization: Conversion of the primary amino group of the hydrazine to a diazonium salt, which is a versatile intermediate.

-

Acylation: Reaction with acylating agents to form stable hydrazides.

-

Condensation: Reaction with aldehydes and ketones to form hydrazones, which are key intermediates for further cyclization reactions.

-

Cyclization: Intramolecular or intermolecular reactions of hydrazine or its derivatives (hydrazones, hydrazides) to form a variety of fused heterocyclic systems such as triazoles, pyrazoles, and pyridazines.[3][4]

Quantitative Data on Hydrazinopyridine Reactions

The following tables summarize quantitative data for representative reactions of hydrazinopyridines and related compounds, illustrating the impact of substitution on reactivity and biological activity.

Table 1: Synthesis of Substituted 2-Hydrazinopyridines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | Hydrazine hydrate, 100 °C, 48 h | 2-Hydrazinopyridine | 78 | [5] |

| 2,3-Dichloropyridine | Hydrazine hydrate (80%), N,N-dimethylpropanolamine, 130 °C, 10 h | 3-Chloro-2-hydrazinopyridine | 95 | [6] |

| 2-Chloropyridine | Hydrazine hydrate, butan-1-ol, 100 °C, flow reactor | 2-Hydrazinopyridine | 95.8 | [5] |

Table 2: Condensation Reactions of Hydrazines with Aldehydes

| Hydrazine Derivative | Aldehyde | Product | Reaction Time (h) | Yield (%) | Reference |

| 2-Hydroxybenzohydrazide | Benzaldehyde | N'-benzylidene-2-hydroxybenzohydrazide | 3 | ~80-85 | [7] |

| 2-Hydroxybenzohydrazide | p-Methoxybenzaldehyde | 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide | 3 | ~80-85 | [7] |

| 2-Hydroxybenzohydrazide | p-Methylbenzaldehyde | 2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide | 3 | ~80-85 | [7] |

| 2-Hydroxybenzohydrazide | p-Bromobenzaldehyde | N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide | 3 | ~80-85 | [7] |

Table 3: Biological Activity of Hydrazinopyridine Derivatives

| Compound | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |

| Hydrazino-fused pyrimidine 5b | Cytotoxicity (MTT assay) | 16.61 | MCF-7 | [8] |

| Hydrazino-fused pyrimidine 5d | Cytotoxicity (MTT assay) | 19.67 | MCF-7 | [8] |

| Hydrazino-fused pyrimidine 5c | Cytotoxicity (MTT assay) | 14.32 | HepG-2 | [8] |

| Hydrazino-fused pyrimidine 5h | Cytotoxicity (MTT assay) | 19.24 | HepG-2 | [8] |

| N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone 3e | Cytotoxicity (MTT assay) | 2.82 | HepG2 | [5] |

| N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone 4c | Cytotoxicity (MTT assay) | 2.90 | Jurkat | [5] |

Experimental Protocols

Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

This protocol describes the nucleophilic aromatic substitution of chlorine in 2-chloropyridine with hydrazine.

Materials:

-

2-Chloropyridine

-

Hydrazine hydrate (99%)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloropyridine (20 g, 0.176 mol) in a round-bottom flask, add hydrazine hydrate (200 mL).[5]

-

Stir the reaction mixture at 100 °C for 48 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (8:2) as the eluent.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (5 x 500 mL).[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain 2-hydrazinopyridine as a red oil (yield: 15.0 g, 78%).[5]

Diazotization of a Substituted Hydrazinopyridine (General Protocol)

This protocol outlines the conversion of a hydrazinopyridine to a diazonium salt, which can then be used in subsequent reactions, such as conversion to an azide.

Materials:

-

Substituted hydrazinopyridine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Water

-

Ice-salt bath

-

Beakers and magnetic stirrer

Procedure:

-

Dissolve the substituted hydrazinopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and can be used immediately in the next step.

Acylation of 4-Hydrazinopyridine with Acetic Anhydride

This procedure describes the formation of an N'-acetylhydrazide.

Materials:

-

4-Hydrazinopyridine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-hydrazinopyridine (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Condensation of 2-Hydrazinopyridine with Benzaldehyde

This protocol details the formation of a hydrazone from a hydrazinopyridine and an aldehyde.

Materials:

-

2-Hydrazinopyridine

-

Benzaldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

In a round-bottom flask, dissolve 2-hydrazinopyridine (10 mmol) in ethanol (50 mL).[2]

-

Add benzaldehyde (10 mmol, 1 equivalent) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.[2]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified hydrazone product.

Visualizing Reaction Pathways and Mechanisms

General Reaction Scheme for Hydrazinopyridine Derivatives

The following diagram illustrates the central role of substituted hydrazinopyridines as precursors to a variety of important chemical entities.

Caption: Key reactions of substituted hydrazinopyridines.

Mechanism of Protein Kinase Inhibition by a Hydrazinopyridine-Based Inhibitor

Many hydrazinopyridine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[9][10] These inhibitors typically act by competing with ATP for binding to the kinase's active site. The pyridine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[9] The hydrazine-derived portion of the molecule can be elaborated to occupy other pockets within the active site, contributing to both potency and selectivity.

Caption: Inhibition of a kinase cascade by a hydrazinopyridine derivative.

Conclusion

The hydrazine group is a powerful functional handle in the chemistry of substituted pyridines, enabling a diverse range of chemical transformations and providing access to novel molecular scaffolds with significant potential in drug discovery and materials science. A thorough understanding of the factors governing the reactivity of the hydrazinopyridine system, particularly the electronic influence of substituents on the pyridine ring, is paramount for the successful design and execution of synthetic strategies. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of these versatile building blocks and to harness their potential in the development of new functional molecules. The continued investigation into the reactivity and applications of substituted hydrazinopyridines is poised to yield further innovations in both chemistry and medicine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS Analysis of Androgens using 5-Hydrazinyl-2-methylpyridine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of androgens is critical in various fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Androgens such as testosterone and 5α-dihydrotestosterone (DHT) circulate at low concentrations, presenting a significant analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity, surpassing traditional immunoassays that can suffer from cross-reactivity.[1][2]

To further enhance the sensitivity of LC-MS methods, especially for low-abundance androgens that ionize inefficiently, chemical derivatization is a powerful strategy.[1] Derivatization with a permanently charged moiety can significantly improve ionization efficiency. This document details a protocol for the derivatization of androgens using 2-hydrazino-1-methylpyridine (HMP), a hydrazine-based reagent that enhances the sensitivity of androgen analysis by LC-MS/MS.[1][2][3] This method is particularly advantageous for quantifying DHT, testosterone, and androstenedione in low plasma volumes.[1][2][3]

Note on Derivatization Reagent Nomenclature

The protocol detailed below utilizes 2-hydrazino-1-methylpyridine (HMP) , which has demonstrated efficacy in published studies for androgen analysis.[1][4] It is important to distinguish this reagent from its isomers, such as 2-hydrazinyl-5-methylpyridine and 5-(hydrazinylmethyl)-2-methylpyridine , which may have different reactivity and derivatization efficiencies. Researchers should ensure they are using the correct isomer for this protocol.

Experimental Protocols

Part 1: Androgen Extraction from Human Plasma

This protocol is adapted from solid-phase extraction (SPE) methodologies for steroid analysis.[5]

Materials:

-

Human plasma samples

-

Internal standards (e.g., ¹³C₃-Testosterone, ¹³C₃-Androstenedione, ¹³C₃-DHT)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Dichloromethane

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB, 1 cc/10 mg)[5]

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Thaw plasma samples on ice. Spike with internal standards. For a 100-200 µL plasma sample, add the appropriate amount of internal standard solution.[1][3]

-

SPE Cartridge Conditioning: Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the androgens from the cartridge with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.[4] The dried extract is now ready for derivatization.

Part 2: HMP Derivatization of Androgens

This protocol is based on the HMP derivatization procedure described by Cobice et al. (2021).[1][4]

Materials:

-

Dried androgen extract

-

2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 1% v/v formic acid)

-

Methanol (HPLC grade)

-

Heating block or water bath

-

Nitrogen evaporator

Procedure:

-

Reagent Addition: Add 100 µL of the HMP solution to the dried androgen extract.

-

Reaction Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 15 minutes to allow the derivatization reaction to proceed.[4]

-

Reaction Quenching: Quench the reaction by adding 50 µL of methanol.[4]

-

Final Drying: Evaporate the solvent to dryness under a stream of oxygen-free nitrogen at 60°C.[4]

-

Reconstitution: Reconstitute the dried derivatized sample in 50 µL of the initial mobile phase for LC-MS analysis.[4]

Derivatization Workflow

Caption: Experimental workflow for androgen derivatization with HMP for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HMP derivatization method for androgen analysis by LC-MS/MS.

Table 1: Mass Spectrometry Parameters for HMP-Derivatized Androgens [1][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| DHT-HMP | 396 | 108 |

| Testosterone-HMP | 394 | 108 |

| Androstenedione-HMP | 392 | 108 |

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for HMP-Derivatized Androgens [5]

| Analyte | LOD on column (pg) | LOQ on column (pg) |

| DHT-HMP | 0.2 | 0.4 |

| Testosterone-HMP | 0.4 | 0.8 |

| Androstenedione-HMP | 0.2 | 0.5 |

Androgen Receptor Signaling Pathway

Androgens exert their biological effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding of androgens like testosterone or DHT to the AR initiates a signaling cascade that regulates gene expression involved in various physiological processes.[1][6]

Caption: Simplified diagram of the androgen receptor signaling pathway.

Conclusion

The derivatization of androgens with 2-hydrazino-1-methylpyridine is a robust and highly sensitive method for their quantification in biological matrices by LC-MS/MS.[1][3] This approach significantly enhances ionization efficiency, allowing for the detection and quantification of low-level androgens in small sample volumes, which is particularly beneficial for clinical and preclinical research.[1][5] The provided protocols offer a detailed guide for researchers to implement this powerful analytical technique in their laboratories.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Derivatization of Testosterone with 2-Hydrazino-1-methylpyridine for Enhanced Mass Spectrometry Analysis

Introduction

The accurate quantification of testosterone, a primary androgen hormone, is crucial in various fields, including clinical diagnostics, sports doping control, and endocrinology research. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis, the inherent low ionization efficiency of testosterone can limit sensitivity, especially at low physiological concentrations. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable moiety onto the testosterone molecule.[1][2][3][4][5]

This document provides a detailed, step-by-step guide for the derivatization of testosterone with 2-hydrazino-1-methylpyridine (HMP). HMP reacts with the ketone group of testosterone, creating a derivative with a permanently charged quaternary ammonium group, which significantly enhances its ionization efficiency and, consequently, the sensitivity of LC-MS/MS analysis.[1][2][4][5] This method is particularly advantageous for analyzing samples with low testosterone concentrations, such as those from post-menopausal women, children, or individuals undergoing anti-androgen therapy.[1][2]

Note on Reagent Name: The user query specified "5-Hydrazinyl-2-methylpyridine". However, the widely documented and scientifically validated reagent for this application is 2-hydrazino-1-methylpyridine (HMP). This protocol is based on the use of HMP.

Reaction Scheme

The derivatization reaction involves the condensation of the hydrazine group of HMP with the C3-ketone of testosterone to form a hydrazone.

Caption: Reaction of Testosterone with 2-hydrazino-1-methylpyridine (HMP).

Experimental Protocol

This protocol outlines the derivatization of testosterone standards and testosterone extracted from biological samples.

Materials and Reagents

-

Testosterone standard solution (1 ng/mL in methanol)

-

2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 1% (v/v) formic acid), freshly prepared

-

Methanol (LC-MS grade)

-

Formic acid (FA)

-

Deionized water

-

Nitrogen gas supply

-

Heating block or incubator

-

Vortex mixer

-

Centrifuge

Derivatization Procedure

-

Sample Preparation: For biological samples, testosterone must first be extracted. A common method is solid-phase extraction (SPE) using a polymeric reverse phase cartridge.[6]

-

Reagent Addition: To 1 ng of testosterone standard or the dried sample extract, add 100 µL of the HMP solution (0.5 mg/mL in methanol with 1% FA).[1]

-

Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing.[1]

-

Incubation: Incubate the reaction mixture at 60°C for 15 minutes.[1] Some studies have found that heating at 50°C for 30 minutes also yields complete derivatization (99.8%).[6]

-

Quenching the Reaction: After incubation, quench the reaction by diluting the sample with 50 µL of methanol.[1]

-

Evaporation: Evaporate the solvents to dryness under a stream of oxygen-free nitrogen at 60°C.[1]

-

Reconstitution: Reconstitute the dried derivative in 50 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Quantitative Data Summary

The following tables summarize the optimized reaction conditions and mass spectrometry parameters for the analysis of testosterone-HMP derivatives.

Table 1: Optimized Derivatization Reaction Conditions

| Parameter | Optimized Value | Reference |

| HMP Concentration | 0.5 mg/mL in methanol with 1% FA | [1] |

| Incubation Temperature | 60°C | [1] |

| 50°C | [6] | |

| Incubation Time | 15 minutes | [1] |

| 30 minutes | [6] | |

| Reaction Volume | 100 µL | [1] |

Table 2: Mass Spectrometry Parameters for Testosterone-HMP Derivative

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2][4][5] |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | [1][2][4][5] |

| Precursor Ion (m/z) | 394 | [1][2][4][5] |

| Product Ion (m/z) | 108 | [1][2][4][5] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the derivatization and analysis of testosterone.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry in Saliva Samples from Young Professional Soccer Players Pre- and Post-Training | MDPI [mdpi.com]

Application of Hydrazinyl-Pyridine Derivatives in Quantitative Analysis of Low-Level Hormones

Application Note

Introduction